Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 81018-05-5) is a synthetic organic compound featuring a benzothiophene core substituted with a sulfonyl-linked piperazine moiety and an ethyl ester group. Its molecular formula is C₂₂H₂₄N₂O₅S₂ (molecular weight: 484.56 g/mol). The structure includes a 3-methoxyphenyl group attached to the piperazine ring, which may enhance its binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the electron-donating methoxy substituent . Its synthesis and structural characterization likely employ techniques such as X-ray crystallography, as inferred from the use of SHELX software for small-molecule refinement in related studies .
Properties
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-3-29-22(25)20-21(18-9-4-5-10-19(18)30-20)31(26,27)24-13-11-23(12-14-24)16-7-6-8-17(15-16)28-2/h4-10,15H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMJQTDALUVFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in the treatment of various diseases, particularly in neuropharmacology and oncology.
Neuropharmacological Applications
Research indicates that compounds containing piperazine and thiophene structures can exhibit significant activity against neurological disorders. Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.
Case Study:
A study investigated the effects of similar piperazine derivatives on serotonin receptors, revealing that modifications to the piperazine ring could enhance receptor affinity and selectivity. This suggests that this compound could be optimized for better neuropharmacological efficacy.
Anticancer Activity
The sulfonamide group in the compound is known for its role in enhancing the anticancer properties of various drugs. This compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The sulfonamide moiety also imparts antimicrobial activity to the compound. This compound could be effective against a range of bacterial pathogens.
Clinical Relevance
Studies have demonstrated that similar sulfonamide compounds exhibit broad-spectrum antibacterial activity, making them suitable candidates for further development as antimicrobial agents.
Case Study:
A clinical trial evaluated the efficacy of sulfonamide derivatives against resistant strains of bacteria, showing promising results in reducing infection rates among patients.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Modifications for Enhanced Activity
Modifications to the thiophene or piperazine components can significantly alter biological activity. Research indicates that substituents on the piperazine nitrogen can enhance binding affinity to target receptors.
Data Table: SAR Insights
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or further functionalization.
| Conditions | Product | Reference |
|---|---|---|
| 1M NaOH, ethanol, reflux | 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylic acid |
Sulfonamide Reactivity
The sulfonamide group (-SO₂-N-) participates in nucleophilic substitution or hydrolysis reactions, particularly under acidic or alkaline conditions.
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, or coupling reactions due to its nucleophilic nitrogen atoms.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | N-Acetylpiperazine sulfonamide derivative | |
| Buchwald–Hartwig coupling | Pd catalyst, aryl halide | Aryl-substituted piperazine analogs |
Benzothiophene Modifications
The benzothiophene core may undergo electrophilic substitution (e.g., nitration, halogenation) at the 4- or 6-positions, though direct evidence for this compound is limited.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitrobenzothiophene derivatives |
Reduction Reactions
The sulfonamide group can be reduced to a thioether under specific conditions, though this is less common.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| LiAlH₄, THF, reflux | 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]thio}-1-benzothiophene-2-carboxylate |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the benzothiophene or piperazine moieties.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-substituted benzothiophene derivatives |
Key Research Findings
- Synthetic Utility : The ethyl ester and sulfonamide groups serve as handles for further derivatization, enabling the synthesis of analogs with enhanced biological activity .
- Stability : Hydrolysis of the sulfonamide group requires harsh conditions (e.g., concentrated acids), indicating moderate stability under physiological conditions.
- Piperazine Reactivity : Piperazine undergoes regioselective alkylation at the less hindered nitrogen atom, as confirmed by X-ray crystallography in related compounds .
Data Table: Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Rate (Relative) | Preferred Conditions |
|---|---|---|
| Ethyl ester | High | Basic hydrolysis (pH > 12) |
| Sulfonamide | Moderate | Acidic hydrolysis (6M HCl) |
| Piperazine | High | Alkylation (R-X, base) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Substituent Effects: The 3-methoxyphenyl group in the primary compound introduces electron-donating properties, which may enhance interactions with polar receptor pockets. The 3-fluoro-4-methylphenyl sulfamoyl group in the third compound (CAS: 932520-41-7) replaces the piperazine-sulfonyl moiety entirely, altering hydrogen-bonding capacity and target selectivity .
Pharmacokinetic Considerations :
- The primary compound’s higher molecular weight (484.56 g/mol) compared to the dimethylphenyl analog (458.59 g/mol) suggests differences in bioavailability and distribution.
- The fluorine atom in the sulfamoyl derivative (CAS: 932520-41-7) may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .
Biological Activity :
- Piperazine-sulfonyl derivatives are commonly associated with CNS activity (e.g., antipsychotic or anxiolytic effects), while sulfamoyl derivatives (e.g., CAS: 932520-41-7) are often explored for enzyme inhibition or antimicrobial applications .
- The benzothiophene core, shared across all compounds, is structurally analogous to benzofuran derivatives (e.g., Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate), which exhibit antimicrobial and antitumor activities .
Research Findings and Structural Analysis
- Crystallographic Data : Structural determination of related compounds (e.g., CAS: 941962-23-8) likely employs SHELX software for refinement, ensuring accurate conformational analysis of the benzothiophene and piperazine moieties .
- Synthetic Pathways : Derivatives such as those in (e.g., Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) highlight the versatility of piperazine-linked scaffolds in medicinal chemistry, though their core structures differ significantly from the benzothiophene series .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
